
2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile, abbreviated as 2ATBPPC, is an organic compound with a wide range of applications in biochemistry and pharmacology. It is a nitrogen-containing heterocyclic compound composed of an aminopyrimidine ring fused with a tert-butyl group and a phenylamino group. This compound has been studied extensively for its potential pharmacological effects and its use in various laboratory experiments.
Scientific Research Applications
Novel Synthesis and Antibacterial Activity
- A study outlined the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot reaction involving 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives. The synthesized compounds demonstrated significant antibacterial activity, highlighting the potential use of the base chemical in developing new antibacterial agents (Rostamizadeh et al., 2013).
Anti-inflammatory Applications
- Another research explored the synthesis of pyrazolo[3,4-d]pyrimidines, indicating their potential in anti-inflammatory treatments. The compounds were evaluated using the carrageenan-induced paw oedema test in rats, with some showing promising results compared to indomethacin, a reference drug (El-Dean et al., 2016).
Antibacterial Pyrazolopyrimidine Derivatives
- The synthesis of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines from 5-aminopyrazole-4-carbonitriles and their significant antibacterial activity were reported. This highlights another dimension of research focusing on combatting bacterial infections using derivatives of the compound (Rahmouni et al., 2014).
Synthesis of Pyrans and Anticancer Applications
- Research on the synthesis of 2-amino-4H-pyrans, including derivatives involving the tert-butylamino group, showed their biological activity and potential as anti-cancer, antihypertensive, and coronary dilating agents. This opens up avenues for the development of therapeutic agents in various medical fields (Zonouzi et al., 2006).
Antitumoral Activity of Hydrazinopyrimidine-5-carbonitrile Derivatives
- A study on the synthesis and in vitro antitumoral activity of hydrazinopyrimidine-5-carbonitrile derivatives highlighted their inhibitory effects on the growth of various cancer cell lines. This suggests the utility of the chemical in cancer research, particularly in designing compounds with antitumor properties (Cocco et al., 2006).
Properties
IUPAC Name |
2-amino-4-anilino-6-tert-butylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-15(2,3)12-11(9-16)13(20-14(17)19-12)18-10-7-5-4-6-8-10/h4-8H,1-3H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHSCEJZRHIXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC(=N1)N)NC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

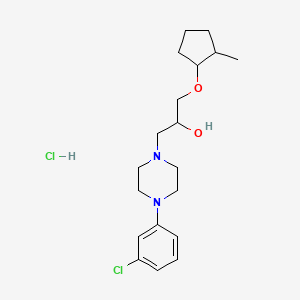
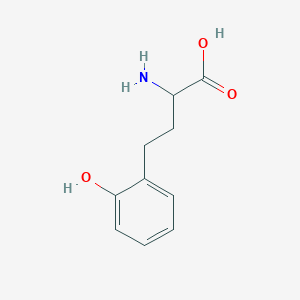
![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)
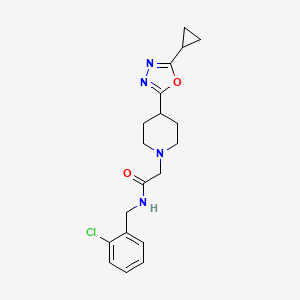
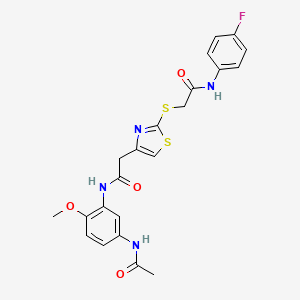
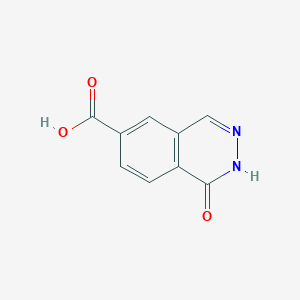
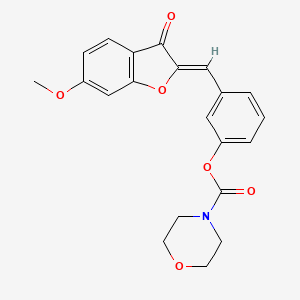
![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)
![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)
![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)
![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2940984.png)
![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)
